

# (5-Phenylisoxazol-3-yl)methylamine chemical properties and structure

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An In-depth Technical Guide to **(5-Phenylisoxazol-3-yl)methylamine**: Properties, Synthesis, and Applications

## Abstract

**(5-Phenylisoxazol-3-yl)methylamine** is a versatile heterocyclic compound that has garnered significant attention as a key building block in medicinal and agrochemical research. Its structure, featuring a phenyl group appended to an isoxazole core with a methylamine substituent, provides a unique combination of steric and electronic properties that are advantageous for designing novel bioactive molecules. The isoxazole scaffold is a well-established "privileged structure" in drug discovery, known for its metabolic stability and ability to participate in various non-covalent interactions with biological targets. This guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and key applications of **(5-Phenylisoxazol-3-yl)methylamine**, with a focus on its role in the development of pharmaceuticals targeting neurological disorders and its potential in modern agrochemistry.

## The Isoxazole Scaffold: A Privileged Core in Modern Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry, found in numerous clinically approved drugs and biologically active compounds.<sup>[1]</sup> The presence of the N-O bond and the aromatic nature of the ring confer specific physicochemical properties, such as acting as a bioisosteric replacement for other functional groups, enhancing metabolic stability, and improving pharmacokinetic profiles.<sup>[2][3]</sup>

Derivatives of isoxazole exhibit a vast spectrum of pharmacological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.<sup>[4][5][6]</sup> Marketed drugs such as the anti-inflammatory agent Valdecoxib, the antirheumatic Leflunomide, and the antibiotic Sulfamethoxazole all feature the isoxazole core, underscoring its therapeutic relevance.<sup>[1][4]</sup> The unique electronic distribution and hydrogen bonding capabilities of the isoxazole ring allow it to mimic the functionality of less stable groups like esters or amides, a strategy frequently employed in drug design to optimize potency and bioavailability.<sup>[7]</sup>

## Physicochemical Properties and Structural Elucidation

**(5-Phenylisoxazol-3-yl)methylamine** is typically supplied as a white solid, often as a hydrochloride salt to improve its stability and handling.<sup>[8]</sup> Its core structure consists of a phenyl ring at the 5-position of the isoxazole, which enhances its lipophilicity and potential for  $\pi$ - $\pi$  stacking interactions with biological targets. The primary amine functionality at the 3-position provides a key reactive handle for synthetic elaboration and a critical site for hydrogen bonding.<sup>[9]</sup>

## Key Chemical Properties

A summary of the compound's key identifiers and properties is presented below.

Property	Value	Source(s)
IUPAC Name	(5-phenyl-1,2-oxazol-3-yl)methanamine	[10]
CAS Number	154016-47-4 (free base)	[8][11]
1187928-65-9 (HCl salt)	[8][12]	
Molecular Formula	C <sub>10</sub> H <sub>10</sub> N <sub>2</sub> O (free base)	[11]
C <sub>10</sub> H <sub>10</sub> N <sub>2</sub> O·HCl (HCl salt)	[8][12]	
Molecular Weight	174.20 g/mol (free base)	[12]
210.66 g/mol (HCl salt)	[8][12]	
Appearance	White solid	[8]
SMILES	C1=CC=C(C=C1)C2=CC(=NO2)CN	[10]
Storage	Store at 0-8 °C, sealed in dry conditions	[8][11]

## Structural Diagram

The 2D chemical structure of **(5-Phenylisoxazol-3-yl)methylamine** highlights the arrangement of its constituent functional groups.

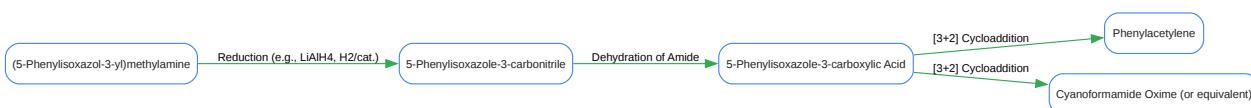
Caption: 2D Structure of **(5-Phenylisoxazol-3-yl)methylamine**.

## Synthesis and Manufacturing

The synthesis of 3,5-disubstituted isoxazoles like the target compound predominantly relies on the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[13][14] This method is highly efficient and regioselective, providing a direct route to the core isoxazole scaffold.[15]

## Retrosynthetic Analysis

A plausible retrosynthetic pathway for **(5-Phenylisoxazol-3-yl)methylamine** originates from readily available starting materials. The primary amine can be derived from the reduction of a nitrile group. The isoxazole ring itself can be disconnected via a [3+2] cycloaddition, revealing benzonitrile oxide and propargylamine (or a protected equivalent) as key synthons. An alternative, and often more practical, route involves forming the isoxazole ring first and then installing the methylamine functionality. This can be achieved by starting with 5-phenylisoxazole-3-carboxylic acid, a key intermediate that can be synthesized or procured.[16][17]



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Caption: Retrosynthetic pathway for **(5-Phenylisoxazol-3-yl)methylamine**.

## Detailed Experimental Protocol: Synthesis via Carboxylic Acid Intermediate

This protocol outlines a reliable, multi-step synthesis starting from the commercially available 5-phenylisoxazole-3-carboxylic acid. The causality behind this choice is its high-yielding nature and the use of well-established, scalable chemical transformations.

### Step 1: Amidation of 5-Phenylisoxazole-3-carboxylic Acid

- **Rationale:** Conversion of the carboxylic acid to a primary amide is the first step towards the nitrile. Thionyl chloride ( $\text{SOCl}_2$ ) is an effective activating agent, converting the acid to a highly reactive acyl chloride *in situ*, which readily reacts with ammonia.
- **Procedure:**
  - Suspend 5-phenylisoxazole-3-carboxylic acid (1.0 eq) in dichloromethane (DCM, 10 mL/g).
  - Add thionyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF, 1 drop).
  - Allow the mixture to warm to room temperature and stir for 2 hours, or until TLC analysis shows complete consumption of the starting material.
  - Concentrate the reaction mixture under reduced pressure to remove excess  $\text{SOCl}_2$  and DCM.
  - Re-dissolve the crude acyl chloride in fresh DCM and add it dropwise to a stirred, cooled (0 °C) solution of concentrated ammonium hydroxide (5.0 eq).
  - Stir vigorously for 1 hour. Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-phenylisoxazole-3-carboxamide.

### Step 2: Dehydration of Amide to Nitrile

- **Rationale:** A powerful dehydrating agent is required to convert the primary amide to a nitrile. Phosphorus oxychloride ( $\text{POCl}_3$ ) is a classic and effective reagent for this transformation. Pyridine is used as a base to neutralize the HCl generated during the reaction.
- **Procedure:**
  - Dissolve 5-phenylisoxazole-3-carboxamide (1.0 eq) in anhydrous pyridine (5 mL/g).
  - Cool the solution to 0 °C and add phosphorus oxychloride (1.5 eq) dropwise, maintaining the temperature below 10 °C.
  - After the addition is complete, heat the mixture to 80 °C and maintain for 2 hours.
  - Cool the reaction to room temperature and carefully pour it onto crushed ice.
  - Extract the aqueous mixture with ethyl acetate (3x).
  - Wash the combined organic layers with 1M HCl, saturated  $\text{NaHCO}_3$  solution, and brine. Dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate to yield crude 5-phenylisoxazole-3-carbonitrile. Purify by column chromatography if necessary.

### Step 3: Reduction of Nitrile to Amine

- **Rationale:** The final step is the reduction of the nitrile to the primary amine. Lithium aluminum hydride ( $\text{LiAlH}_4$ ) is a potent reducing agent capable of this transformation. Anhydrous conditions are critical as  $\text{LiAlH}_4$  reacts violently with water.
- **Procedure:**
  - To a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL/g of nitrile) under an inert atmosphere ( $\text{N}_2$  or Ar), add a solution of 5-phenylisoxazole-3-carbonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.
  - After the addition, allow the reaction to warm to room temperature and then reflux for 4 hours.

- Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where x is the mass of LiAlH<sub>4</sub> in grams (Fieser workup).
- Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
- Concentrate the filtrate under reduced pressure. The crude product can be purified by conversion to its HCl salt by dissolving in ether and adding a solution of HCl in ether, followed by filtration of the resulting precipitate. This yields **(5-Phenylisoxazol-3-yl)methylamine hydrochloride**.

## Applications in Research and Development

The utility of **(5-Phenylisoxazol-3-yl)methylamine** spans multiple scientific domains, primarily driven by the favorable properties of the isoxazole scaffold.

### Pharmaceutical and Medicinal Chemistry

This compound is a valuable intermediate for synthesizing more complex molecules, particularly in the development of drugs for neurological disorders.[8][10] The primary amine serves as a versatile anchor point for attaching various pharmacophoric groups through amide bond formation, reductive amination, or other C-N bond-forming reactions. The rigid isoxazole ring acts as a scaffold, holding appended functional groups in a defined spatial orientation, which is crucial for specific receptor-ligand interactions.

The isoxazole moiety itself is a powerful tool in drug design as a bioisostere.[18] It can effectively replace other functional groups, such as a carboxylic acid or an amide, to modulate a drug candidate's properties. For instance, replacing a metabolically labile ester with a stable isoxazole ring can significantly improve a compound's half-life and oral bioavailability.[2][7] Furthermore, derivatives of the closely related 5-phenylisoxazole-3-carboxylic acid have been identified as potent inhibitors of xanthine oxidase, an enzyme implicated in gout.[17][19]

### Agrochemical Research

In the agrochemical sector, novel pesticides and herbicides are constantly needed to address resistance and improve crop safety. **(5-Phenylisoxazol-3-yl)methylamine** serves as a precursor for new agrochemicals.[8][10] The isoxazole core is found in several commercial fungicides and herbicides, and its derivatives are actively investigated to enhance crop protection and yield.[8] The rationale is that the same principles of bioactivity and metabolic stability that make isoxazoles attractive in pharmaceuticals also apply to the development of effective and environmentally safer crop protection agents.

## Summary and Future Outlook

**(5-Phenylisoxazol-3-yl)methylamine** is a high-value chemical intermediate with a structurally rich core that is ripe for exploration. Its synthesis is achievable through established organic chemistry principles, and its applications are expanding. For drug development professionals, it represents a key building block for accessing novel chemical space, particularly for neurological and inflammatory targets. For agrochemical researchers, it provides a scaffold for developing next-generation crop protection agents. Future research will likely focus on developing more efficient and greener synthetic routes and on exploring the full potential of this compound in creating diverse libraries of bioactive molecules for high-throughput screening.

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